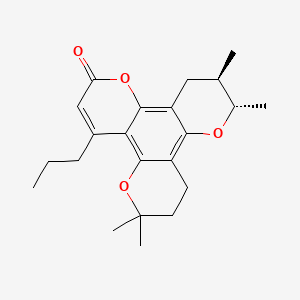
12-Deoxy-7,8-dihydrocalanolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Deoxy-7,8-dihydrocalanolide A is a naturally occurring compound that belongs to the calanolide family. Calanolides are tetracyclic 4-substituted dipyranocoumarins, known for their diverse biological activities, including anti-HIV properties . This compound is derived from the tropical tree Calophyllum lanigerum, which is found in the Malaysian rain forest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy-7,8-dihydrocalanolide A involves several steps, starting from the natural extraction of calanolides from Calophyllum lanigerum. The synthetic route typically includes the reduction of calanolide A to 7,8-dihydrocalanolide A, followed by the removal of the hydroxyl group at the 12th position to yield this compound .
Industrial Production Methods
These processes include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
12-Deoxy-7,8-dihydrocalanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
12-Deoxy-7,8-dihydrocalanolide A has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of calanolides.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, particularly HIV.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
The mechanism of action of 12-Deoxy-7,8-dihydrocalanolide A involves its interaction with molecular targets such as enzymes and receptors. For instance, calanolides are known to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication . The exact molecular pathways and targets for this compound are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calanolide A: Known for its anti-HIV activity.
Calanolide B: Also exhibits anti-HIV properties but with different potency and resistance profiles.
7,8-Dihydrocalanolide A: A precursor in the synthesis of 12-Deoxy-7,8-dihydrocalanolide A.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other calanolides .
Eigenschaften
CAS-Nummer |
183904-52-1 |
|---|---|
Molekularformel |
C22H28O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(16S,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13-tetraen-4-one |
InChI |
InChI=1S/C22H28O4/c1-6-7-14-11-17(23)25-20-16-10-12(2)13(3)24-19(16)15-8-9-22(4,5)26-21(15)18(14)20/h11-13H,6-10H2,1-5H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
WWBDRUXXEARXEK-OLZOCXBDSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C3C[C@H]([C@@H](OC3=C4CCC(OC4=C12)(C)C)C)C |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C3CC(C(OC3=C4CCC(OC4=C12)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


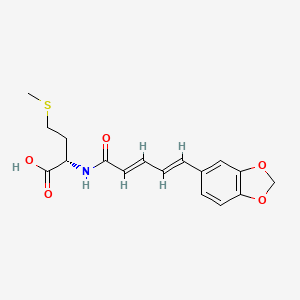
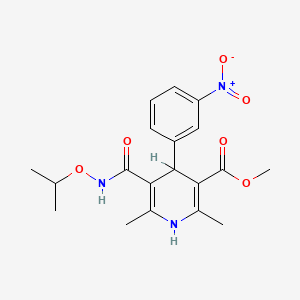

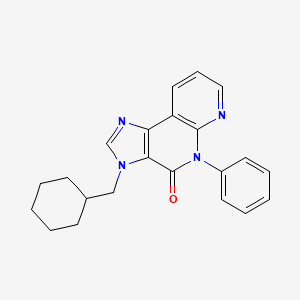
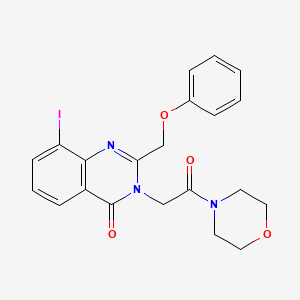
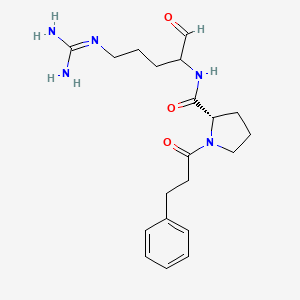
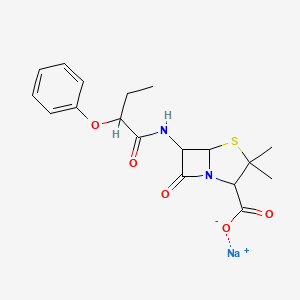
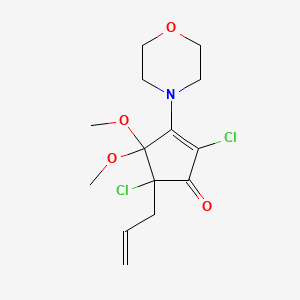


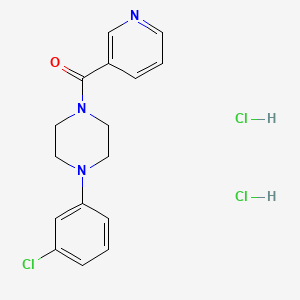

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

